![molecular formula C12H13N3 B1480232 2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine CAS No. 1538699-60-3](/img/structure/B1480232.png)
2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine” consists of 12 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Antitubercular Agent Development
Compounds with a pyrazine moiety have been investigated for their potential role in antitubercular drug development due to the significance of lipophilicity in this field. This suggests that “2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine” could be explored for similar applications, particularly in enhancing drug properties like solubility and efficacy against tuberculosis bacteria .
Hepatic Stellate Cells Inhibition
Novel heterocyclic compounds, including those with pyrazine structures, have been synthesized and evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6), which are involved in liver fibrosis. This indicates a potential application of the compound in the study and treatment of liver diseases .
Reactivity Parameter Analysis
The reactivity parameters such as electron affinity, ionization energy, chemical softness and hardness, electrophilicity, and chemical potential of pyrazine derivatives have been calculated, hinting at the compound’s utility in computational chemistry and molecular design .
Synthetic Chemistry
Pyrazine derivatives are used in synthetic chemistry to develop complex molecules like trisubstituted pyrrolopyrazines. “2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine” could serve as a precursor or intermediate in the synthesis of such compounds .
Antioxidant and Antimicrobial Activities
Pyrazine derivatives have shown good antioxidant activity as well as moderate antimicrobial activity. This suggests that “2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine” could be researched for its potential antioxidant properties and its efficacy against microbial infections .
Hybrid Compound Synthesis
The synthesis of hybrid compounds bearing pyrazine units has been explored for various biological evaluations. This compound could be used to create new hybrid molecules with potential therapeutic applications .
Future Directions
The future directions for research on “2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. Given its structural similarity to other biologically active compounds, it may have potential for development in various fields of research .
properties
IUPAC Name |
2-phenyl-2-pyrazin-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-8-11(10-4-2-1-3-5-10)12-9-14-6-7-15-12/h1-7,9,11H,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIJZPWXXDJLRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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